The compound 2-(2-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry. It features a unique structural arrangement that may contribute to its biological activity. The compound is classified under the category of piperidine derivatives, which are known for their diverse pharmacological properties.
This compound can be synthesized through various organic chemistry techniques, often involving multi-step synthesis and specific reaction conditions to achieve high yields and purity.
The compound belongs to the class of naphthyridine derivatives, which have been studied for their potential therapeutic effects, particularly in the fields of oncology and neurology.
The synthesis of 2-(2-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves several steps including:
Common reagents include:
The molecular formula for 2-(2-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is with a molecular weight of approximately 348.44 g/mol.
The structural representation includes:
The InChI key for this compound is InChI=1S/C22H24N2O/c1-28-20-5-3-2-4-16(20)13-21(27)26-10-8-15(9-11-26)19-7-6-17-12-18(23)14-24-22(17)25-19/h2-7,12,14H,8-11,13H2,1H3.
The compound can undergo several types of chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for 2-(2-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate the activity of these targets, leading to various pharmacological effects.
Research indicates that similar compounds often act on neurotransmitter systems or exhibit anti-cancer properties by inhibiting tumor growth pathways.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data indicates that derivatives of this compound exhibit varied solubility and stability profiles depending on substituents.
The compound has potential applications in:
This detailed analysis highlights the significance of 2-(2-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one in various scientific fields and underscores its potential as a versatile compound in research and application.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: